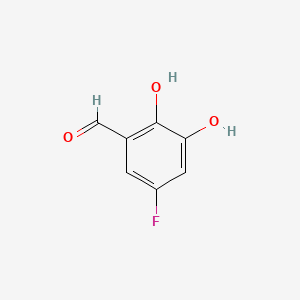

5-Fluoro-2,3-dihydroxybenzaldehyde

Description

5-Fluoro-2,3-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H5FO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 5-position and hydroxyl groups at the 2- and 3-positions

Properties

IUPAC Name |

5-fluoro-2,3-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGQRVPEZSTHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665511 | |

| Record name | 5-Fluoro-2,3-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186308-52-1 | |

| Record name | 5-Fluoro-2,3-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2,3-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dihydroxybenzaldehyde can be achieved through several methods. One common approach involves the fluorination of 2,3-dihydroxybenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2,3-dihydroxybenzaldehyde in an appropriate solvent, such as acetonitrile, at room temperature.

Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

Industrial production of 5-Fluoro-2,3-dihydroxybenzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents and solvents, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dihydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: 5-Fluoro-2,3-dihydroxybenzoic acid.

Reduction: 5-Fluoro-2,3-dihydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2,3-dihydroxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged to develop new products.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dihydroxybenzaldehyde involves its interaction with cellular antioxidation components. It targets enzymes such as superoxide dismutases and glutathione reductase, disrupting the cellular redox balance and leading to the inhibition of fungal growth . This redox cycling mechanism enhances the compound’s antifungal efficacy and can be used in combination with other antifungal agents to improve treatment outcomes.

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydroxybenzaldehyde: Lacks the fluorine substitution, making it less reactive in certain chemical reactions.

5-Fluoro-2-hydroxybenzaldehyde: Similar structure but with only one hydroxyl group, affecting its reactivity and biological activity.

3,5-Difluorobenzaldehyde: Contains two fluorine atoms but lacks hydroxyl groups, leading to different chemical and biological properties.

Uniqueness

5-Fluoro-2,3-dihydroxybenzaldehyde is unique due to the presence of both fluorine and hydroxyl groups on the benzene ring. This combination enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the compound’s ability to disrupt cellular antioxidation systems makes it a valuable tool in antifungal research .

Biological Activity

5-Fluoro-2,3-dihydroxybenzaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

5-Fluoro-2,3-dihydroxybenzaldehyde features a benzene ring substituted with two hydroxyl groups and a fluorine atom. This configuration enhances its reactivity and biological properties compared to similar compounds lacking these functional groups.

The biological activity of 5-Fluoro-2,3-dihydroxybenzaldehyde is primarily attributed to its interaction with cellular antioxidation systems. It has been shown to target enzymes such as superoxide dismutases and glutathione reductase, disrupting the redox balance within cells. This disruption can inhibit fungal growth and may possess potential applications in treating various diseases.

Antifungal Activity

Research indicates that 5-Fluoro-2,3-dihydroxybenzaldehyde exhibits antifungal properties. It has been observed to inhibit the growth of various fungal strains by interfering with their oxidative stress response mechanisms. For instance, studies have demonstrated its effectiveness against Candida species, where it disrupts cellular processes essential for fungal survival.

Antimicrobial Properties

In addition to antifungal effects, this compound also displays antimicrobial activity against several bacterial strains. The presence of both hydroxyl and fluorine groups contributes to its ability to penetrate bacterial cell walls and disrupt metabolic processes .

Cytotoxic Effects

The compound has shown cytotoxic effects in cancer cell lines. In vitro studies indicate that it can inhibit the proliferation of leukemia cells (e.g., L1210 mouse leukemia cells) with IC50 values in the nanomolar range. The mechanism involves the release of active metabolites that interfere with nucleic acid synthesis .

Case Studies

- Antifungal Efficacy : A study evaluating the antifungal activity of 5-Fluoro-2,3-dihydroxybenzaldehyde demonstrated significant growth inhibition of Candida albicans at concentrations as low as 10 μg/mL. The compound's ability to induce oxidative stress in fungal cells was identified as a key mechanism.

- Antimicrobial Activity : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 25 μg/mL for both pathogens, indicating potent antimicrobial properties.

- Cytotoxicity in Cancer Cells : Research involving leukemia cell lines revealed that 5-Fluoro-2,3-dihydroxybenzaldehyde significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as an anticancer agent through mechanisms involving apoptosis induction .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2,3-dihydroxybenzaldehyde | Hydroxyl groups + Fluorine | Antifungal, Antimicrobial, Cytotoxic |

| 2,3-Dihydroxybenzaldehyde | Hydroxyl groups only | Less reactive; limited biological activity |

| 5-Fluoro-2-hydroxybenzaldehyde | One hydroxyl group | Reduced reactivity compared to the target compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.